molecular formula C2H5IS B15343793 Ethanethiol, 2-iodo- CAS No. 62620-25-1

Ethanethiol, 2-iodo-

Cat. No.: B15343793
CAS No.: 62620-25-1
M. Wt: 188.03 g/mol
InChI Key: YSSIVYFRAOISSC-UHFFFAOYSA-N
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Description

Ethanethiol, 2-iodo- is an organosulfur compound with the molecular formula C2H5IS. It is a derivative of ethanethiol, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its distinct and often unpleasant odor, similar to other thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiol, 2-iodo- can be synthesized through the iodination of ethanethiol. One common method involves the reaction of ethanethiol with iodine in the presence of a base such as potassium hydroxide. The reaction typically proceeds as follows:

C2H5SH+I2C2H5SI+HI\text{C2H5SH} + \text{I2} \rightarrow \text{C2H5SI} + \text{HI} C2H5SH+I2→C2H5SI+HI

Industrial Production Methods: Industrial production of ethanethiol, 2-iodo- may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-iodo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or disulfides.

    Reduction: It can be reduced to ethanethiol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: Ethyl sulfonic acid or diethyl disulfide.

    Reduction: Ethanethiol.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Ethanethiol, 2-iodo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: It can be used in the study of enzyme mechanisms involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-iodo- involves its reactivity due to the presence of both the thiol and iodine functional groups. The thiol group can participate in nucleophilic reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Methanethiol (CH3SH): A simpler thiol with a similar odor but different reactivity due to the absence of the iodine atom.

    Butanethiol (C4H9SH): A longer-chain thiol with different physical properties and reactivity.

    Ethanol (C2H5OH): An alcohol with a similar structure but different chemical properties due to the presence of an oxygen atom instead of sulfur.

Uniqueness: Ethanethiol, 2-iodo- is unique due to the presence of both the thiol and iodine functional groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-iodoethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IS/c3-1-2-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSIVYFRAOISSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463316
Record name Ethanethiol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62620-25-1
Record name Ethanethiol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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